molecular formula C9H17N3O B11740554 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol

Cat. No.: B11740554
M. Wt: 183.25 g/mol
InChI Key: PEHJYMRFNRAELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 4-aminobutan-1-ol under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate Schiff base to the desired amine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol.

    4-aminobutan-1-ol: Another precursor used in the synthesis.

    1-methyl-1H-pyrazole-4-boronic acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a pyrazole ring and a butanol moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

4-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol

InChI

InChI=1S/C9H17N3O/c1-12-8-9(7-11-12)6-10-4-2-3-5-13/h7-8,10,13H,2-6H2,1H3

InChI Key

PEHJYMRFNRAELM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.